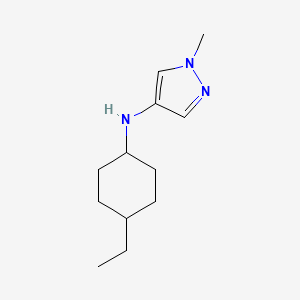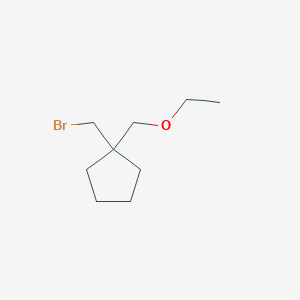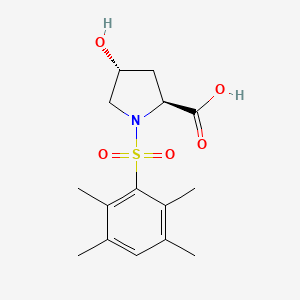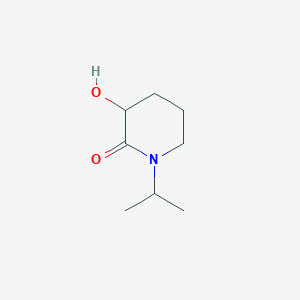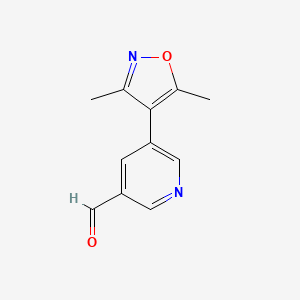
2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound is characterized by a pyrimidine ring substituted with a 1-methylcyclopropyl group at the 2-position and a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general procedure involves the coupling of a pyrimidine derivative with a cyclopropylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrimidine ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用機序
The mechanism of action of 2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may participate in hydrogen bonding or ionic interactions, influencing the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
2-(Cyclopropyl)pyrimidine-4-carboxylic acid: Lacks the methyl group on the cyclopropyl ring, which may affect its reactivity and binding properties.
2-(1-Methylcyclopropyl)pyridine-4-carboxylic acid: Contains a pyridine ring instead of a pyrimidine ring, leading to different electronic and steric effects.
2-(1-Methylcyclopropyl)pyrazine-4-carboxylic acid: Features a pyrazine ring, which may alter its chemical and biological properties.
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c1-9(3-4-9)8-10-5-2-6(11-8)7(12)13/h2,5H,3-4H2,1H3,(H,12,13) |
InChIキー |
RCWMDTKHKFRFCS-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C2=NC=CC(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


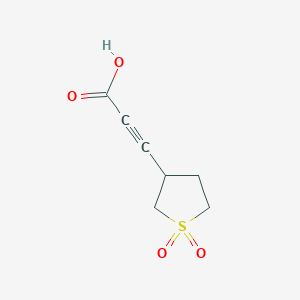
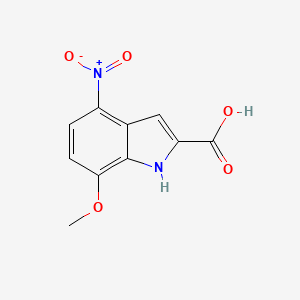
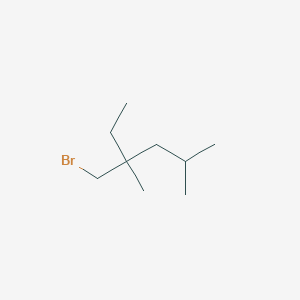

![3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]aniline](/img/structure/B13182370.png)

![6-{[(Propan-2-yl)amino]methyl}piperidin-2-one](/img/structure/B13182383.png)
